molecular formula C8H14O3 B2369915 Methyl 1-ethoxycyclobutane-1-carboxylate CAS No. 2031269-38-0

Methyl 1-ethoxycyclobutane-1-carboxylate

Cat. No.: B2369915
CAS No.: 2031269-38-0
M. Wt: 158.197
InChI Key: ZZRBXQCIHJNXKF-UHFFFAOYSA-N
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Description

Methyl 1-ethoxycyclobutane-1-carboxylate is an organic compound with the molecular formula C₈H₁₄O₃. It is a cyclobutane derivative with an ethoxy group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-ethoxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid such as sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-ethoxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-ethoxycyclobutane-1-carboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and carboxylic acid. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclobutane-1-carboxylate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    Ethyl 1-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its reactivity and solubility.

    Cyclobutanone: The parent ketone compound, which is more reactive towards nucleophilic addition reactions.

Uniqueness

Methyl 1-ethoxycyclobutane-1-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester group on the cyclobutane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 1-ethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(5-4-6-8)7(9)10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRBXQCIHJNXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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